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Compound of Interest

Compound Name: T-1095A

Cat. No.: B1681200 Get Quote

Welcome to the technical support center for T-1095, a promising SGLT2 inhibitor for diabetes

research. This resource is designed for researchers, scientists, and drug development

professionals to address common challenges encountered during preclinical studies, with a

specific focus on optimizing the oral bioavailability of this compound.

Frequently Asked Questions (FAQs)
Q1: What is T-1095 and why is its oral bioavailability a concern?

A1: T-1095 is a prodrug that, after oral administration, is metabolized into its active form, T-
1095A. T-1095A is a potent inhibitor of the sodium-glucose cotransporter 2 (SGLT2), a key

protein involved in glucose reabsorption in the kidneys. While T-1095 was developed as an

orally active alternative to its predecessor, phlorizin (which has poor oral absorption), achieving

consistent and optimal oral bioavailability can still be a challenge.[1] Factors such as its

physicochemical properties, including aqueous solubility and intestinal permeability, can

influence its absorption from the gastrointestinal tract.

Q2: What is the metabolic pathway for the conversion of T-1095 to its active form, T-1095A?

A2: T-1095 is a methyl carbonate prodrug.[1] Following oral absorption, it undergoes

metabolism, primarily in the liver, where the methyl carbonate group is cleaved to yield the

active metabolite, T-1095A.[1] This bioactivation is a critical step for its pharmacological

activity.
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Q3: What is the mechanism of action of the active form, T-1095A?

A3: T-1095A, the active metabolite of T-1095, selectively inhibits SGLT2 in the proximal renal

tubules. SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the

urine back into the bloodstream. By inhibiting SGLT2, T-1095A promotes the excretion of

excess glucose in the urine, thereby lowering blood glucose levels. This mechanism is

independent of insulin secretion.

Q4: Are there any known pharmacokinetic data for T-1095?

A4: While specific data on the absolute oral bioavailability of T-1095 is not readily available in

the public domain, studies in dogs have reported the plasma concentrations of its active

metabolite, T-1095A, following oral administration of T-1095. These studies provide valuable

insights into the absorption and conversion of the prodrug.

Troubleshooting Guide
This guide provides potential reasons and solutions for common issues related to the oral

bioavailability of T-1095 in preclinical experiments.
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Issue Potential Cause Troubleshooting Steps

Low or variable plasma

concentrations of T-1095A

after oral administration of T-

1095

Poor aqueous solubility of T-

1095: Limited dissolution in the

gastrointestinal fluids can

hinder absorption.

1. Formulation Improvement: -

Co-solvents: Utilize co-

solvents such as polyethylene

glycol (PEG) or propylene

glycol in the formulation to

enhance solubility.[2] -

Surfactants: Incorporate

surfactants like Tweens or

Spans to improve wetting and

micellar solubilization.[3][4] -

Amorphous Solid Dispersions:

Prepare amorphous solid

dispersions of T-1095 with

polymers like HPMC to

increase the dissolution rate.

Low intestinal permeability of

T-1095: The compound may

not efficiently cross the

intestinal epithelium.

1. Permeability Enhancers:

Include excipients known to

enhance permeability, such as

certain fatty acids or non-ionic

surfactants, in the formulation.

[5] 2. In vitro Permeability

Assessment: Conduct Caco-2

permeability assays to

determine the intrinsic

permeability of T-1095 and

identify potential efflux

transporter interactions.

Pre-systemic metabolism (first-

pass effect): T-1095 might be

extensively metabolized in the

gut wall or liver before

reaching systemic circulation.

1. In vitro Metabolism Studies:

Use liver microsomes or

hepatocytes to investigate the

metabolic stability of T-1095. 2.

Co-administration with

Inhibitors: In preclinical

models, co-administer with

known inhibitors of relevant
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metabolic enzymes (if

identified) to assess the impact

on bioavailability.

Efflux by intestinal

transporters: T-1095 could be

a substrate for efflux

transporters like P-glycoprotein

(P-gp), which pump the drug

back into the intestinal lumen.

1. Caco-2 Bidirectional

Permeability Assay: Perform a

bidirectional Caco-2 assay to

determine the efflux ratio. An

efflux ratio significantly greater

than 1 suggests active efflux.

2. Co-administration with P-gp

Inhibitors: In animal studies,

co-administer T-1095 with a

known P-gp inhibitor (e.g.,

verapamil) to see if the

bioavailability increases.

Inconsistent results between

animals

Improper dosing technique:

Inaccurate oral gavage can

lead to variability in the

administered dose.

1. Standardize Oral Gavage

Protocol: Ensure all personnel

are properly trained on the oral

gavage technique for the

specific animal model. Follow a

detailed and consistent

protocol. 2. Vehicle

Consistency: Use a consistent

and well-characterized vehicle

for all administrations.

Physiological variability:

Differences in gastric pH,

gastrointestinal motility, and

food effects among animals

can influence absorption.

1. Fasting: Ensure animals are

fasted for a consistent period

before dosing to minimize

food-related variability. 2.

Control of Experimental

Conditions: Maintain

consistent environmental

conditions for all animals.

Quantitative Data
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The following table summarizes the reported pharmacokinetic parameters of the active

metabolite, T-1095A, in dogs following a single oral administration of T-1095.

Dose of T-1095 (mg/kg) Cmax of T-1095A (ng/mL) Tmax of T-1095A (min)

3 33.3 - 69.1 0 - 90

10 60.2 - 483.1 0 - 90

Data extracted from studies in dogs during oral glucose tolerance tests.[6]

Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic profile of T-1095 and its active metabolite, T-
1095A, after oral administration in rats.

Materials:

T-1095

Vehicle for oral administration (e.g., 0.5% w/v methylcellulose in water)

Sprague-Dawley rats (male, 8-10 weeks old)

Oral gavage needles (appropriate size for rats)

Syringes

Blood collection supplies (e.g., EDTA tubes, capillaries)

Centrifuge

Analytical equipment for quantifying T-1095 and T-1095A in plasma (e.g., LC-MS/MS)

Procedure:
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Animal Acclimatization: Acclimate rats to the housing conditions for at least 7 days before the

experiment.

Fasting: Fast the rats overnight (approximately 12-16 hours) before dosing, with free access

to water.

Dose Preparation: Prepare a homogenous suspension or solution of T-1095 in the chosen

vehicle at the desired concentration.

Oral Administration (Gavage):

Weigh each rat to determine the exact volume of the dose to be administered.

Gently restrain the rat.

Insert the gavage needle carefully into the esophagus and deliver the formulation directly

into the stomach.

Observe the animal for any signs of distress after dosing.

Blood Sampling:

Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site

at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

Plasma Preparation:

Centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate the

plasma.

Transfer the plasma to clean tubes and store at -80°C until analysis.

Bioanalysis:

Quantify the concentrations of T-1095 and T-1095A in the plasma samples using a

validated analytical method, such as LC-MS/MS.
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Pharmacokinetic Analysis:

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the

Curve), and half-life for both T-1095 and T-1095A using appropriate software.

Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of T-1095 and determine if it is a substrate for

efflux transporters.

Materials:

Caco-2 cells

Cell culture medium and supplements

Transwell® inserts (e.g., 12-well or 24-well plates)

Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

T-1095

Control compounds (high and low permeability)

Efflux transporter inhibitors (e.g., verapamil for P-gp)

Analytical equipment for quantifying T-1095 (e.g., LC-MS/MS)

Procedure:

Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for

differentiation and formation of a confluent monolayer.

Monolayer Integrity Test: Verify the integrity of the Caco-2 cell monolayer by measuring the

transepithelial electrical resistance (TEER) before the experiment.

Permeability Assay (Apical to Basolateral - A to B):

Wash the cell monolayers with transport buffer.
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Add the transport buffer containing T-1095 to the apical (A) side of the inserts.

Add fresh transport buffer to the basolateral (B) side.

Incubate the plate at 37°C with gentle shaking.

At specified time points, collect samples from the basolateral side and replace with fresh

buffer.

Permeability Assay (Basolateral to Apical - B to A) for Efflux Assessment:

Add the transport buffer containing T-1095 to the basolateral (B) side.

Add fresh transport buffer to the apical (A) side.

Collect samples from the apical side at the same time points as the A to B direction.

Assay with Inhibitors: Repeat the bidirectional permeability assay in the presence of an efflux

transporter inhibitor (e.g., verapamil) to investigate the involvement of specific transporters.

Sample Analysis: Quantify the concentration of T-1095 in all collected samples using a

validated analytical method.

Data Analysis:

Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.

Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 is generally

considered indicative of active efflux.
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Figure 1. Metabolic activation of T-1095 to its active form, T-1095A.
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Figure 2. Mechanism of action of T-1095A on the SGLT2 transporter.
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Figure 3. Decision-making workflow for troubleshooting low oral bioavailability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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